REACTION_CXSMILES
|
OS(O)(=O)=O.[F:6][C:7]1[CH:8]=[C:9]([NH:13][C:14](=[O:21])[CH2:15][CH:16](OC)OC)[CH:10]=[CH:11][CH:12]=1>O>[F:6][C:7]1[CH:8]=[C:9]2[C:10]([CH:16]=[CH:15][C:14](=[O:21])[NH:13]2)=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
N-(3-fluorophenyl)-3,3-bis(methyloxy)propanamide
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)NC(CC(OC)OC)=O
|
Name
|
ice water
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
This was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
remained between 10-20° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 30 mins
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=CC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.67 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |